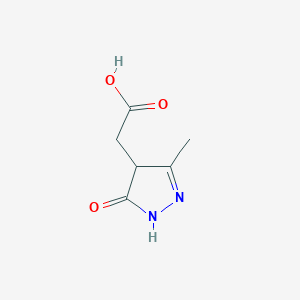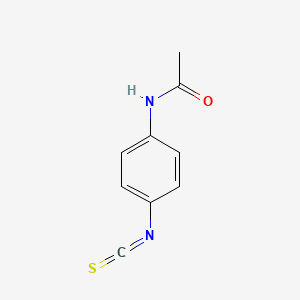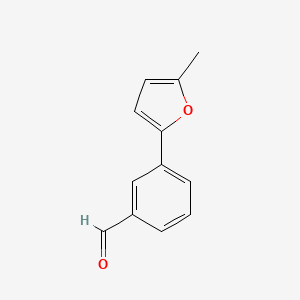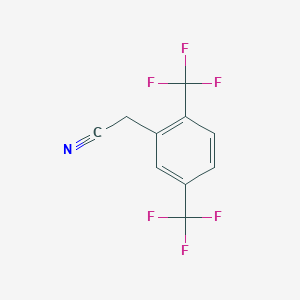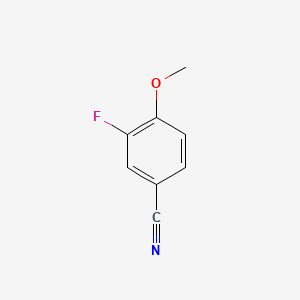
3-Fluoro-4-methoxybenzonitrile
概要
説明
3-Fluoro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H6FNO . It has an average mass of 151.138 Da and a monoisotopic mass of 151.043335 Da .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methoxybenzonitrile consists of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The structure can be represented by the canonical SMILES string: COC1=C (C=C (C=C1)C#N)F .Physical And Chemical Properties Analysis
3-Fluoro-4-methoxybenzonitrile has a molecular weight of 151.14 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 33 Ų .科学的研究の応用
1. Structural and Electronic Properties
3-Fluoro-4-methoxybenzonitrile, along with its isomers, has been studied for its structural and electronic properties. The energetic and structural study includes standard molar enthalpies of formation, vapor-pressure study, and evaluations of electronic properties using high-temperature Calvet microcalorimetry and theoretical calculations (Ribeiro da Silva et al., 2012).
2. Reactivity in Organic Synthesis
The compound has been utilized in organic synthesis, particularly in the arylation of fluorinated benzonitriles. This involves the phenylation of fluorobenzonitriles with radical anions, a process that demonstrates a new type of radical anion reactivity and potentially opens up new approaches in the synthesis of fluorinated cyanobisarenes (Peshkov et al., 2019).
3. Antitumor Applications
Synthesis of novel 4-aminoquinazoline derivatives using 3-fluoro-4-methoxybenzonitrile has been reported, with these derivatives showing activities against cell proliferation in antitumor studies (Li, 2015).
4. Hepatitis B Virus Inhibitor Synthesis
The compound has been used in synthesizing inhibitors for Hepatitis B virus, highlighting its potential in the development of antiviral drugs. This includes studying the molecular structure and interactions of these compounds to understand their inhibitory activity (Ivashchenko et al., 2019).
5. Synthesis of Pesticides
There's a reported synthesis method using 3-fluoro-4-methoxybenzonitrile as a raw material for new pesticides, highlighting its practical importance in agricultural applications (Min, 2006).
6. Antimicrobial Activity
The synthesis of Schiff bases using 3-fluoro-4-methoxybenzonitrile has shown promising antimicrobial activity. This points to its potential use in developing new antimicrobial agents (Puthran et al., 2019).
7. Radiofluorinated Compound Synthesis
3-Fluoro-4-methoxybenzonitrile is involved in the synthesis of radiofluorinated compounds. These compounds are critical in the preparation of low-molecular-weight radiopharmaceuticals and in labelling sensitive biopolymers, which can be significant in medical imaging and diagnostics (Zlatopolskiy et al., 2012).
8. Non-Linear Optical Activity
The compound has been analyzed for its non-linear optical activity, which is crucial in the field of photonics and optoelectronics. This involves studying its molecular geometry, electronic structures, and hyperpolarizability (Suni et al., 2018).
Safety And Hazards
3-Fluoro-4-methoxybenzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling this chemical .
特性
IUPAC Name |
3-fluoro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEOVAOEPGQDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379095 | |
| Record name | 3-Fluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxybenzonitrile | |
CAS RN |
331-62-4 | |
| Record name | 3-Fluoro-4-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

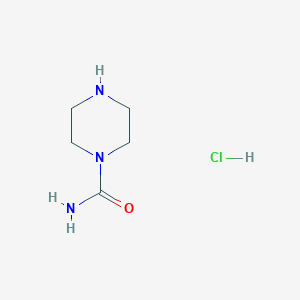
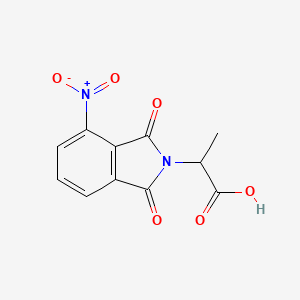

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

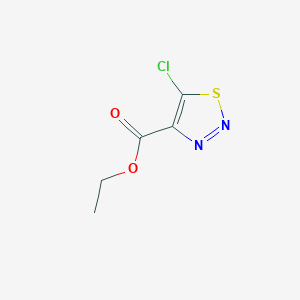
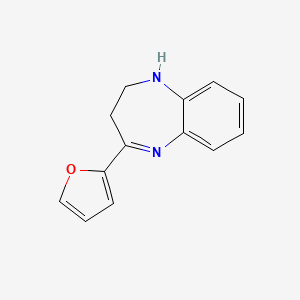
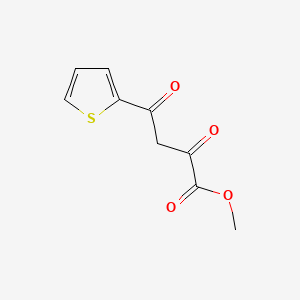
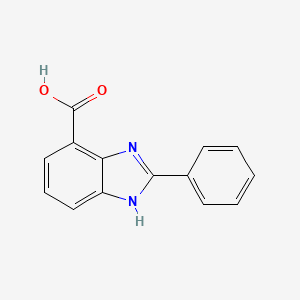
![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)
